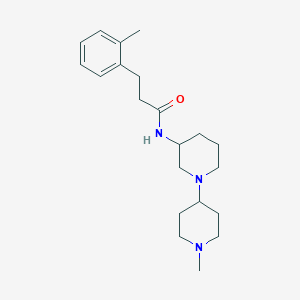![molecular formula C23H19N3O B6068754 N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B6068754.png)
N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea, also known as NBU-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that targets specific cellular pathways, making it a promising tool for studying various biological processes.
Mechanism of Action
The mechanism of action of N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea involves its ability to inhibit specific cellular pathways. Specifically, it targets the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell division and survival. By inhibiting CK2, N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea can disrupt these processes and induce cell death.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit CK2, it has been shown to induce oxidative stress and to alter the expression of certain genes involved in cell growth and survival. It has also been shown to affect the activity of certain enzymes and to alter the levels of specific proteins in cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea in lab experiments is its specificity. Because it targets a specific cellular pathway, it can be used to investigate the role of that pathway in various biological processes. However, one limitation of using N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea is its potential toxicity. It has been shown to induce cell death in cancer cells, but it may also have toxic effects on normal cells.
Future Directions
There are many potential future directions for the use of N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea in scientific research. One area of interest is its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another potential future direction is its use as a tool for investigating the role of CK2 in various biological processes. By studying the effects of N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea on different cellular pathways, researchers may be able to gain a better understanding of the complex mechanisms that regulate cell growth and survival.
Synthesis Methods
The synthesis of N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea is a multi-step process that involves several chemical reactions. The starting material is 1-naphthylamine, which is reacted with 4-bromobenzaldehyde to form an imine intermediate. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves reacting the amine with 4-(4-pyridinylmethyl)phenyl isocyanate to form N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea.
Scientific Research Applications
N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea has been used in various scientific research studies as a tool to study cellular pathways and biological processes. It has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea has also been used to study the role of certain proteins in the regulation of cell division and to investigate the effects of specific cellular signaling pathways on cell growth and survival.
properties
IUPAC Name |
1-naphthalen-1-yl-3-[4-(pyridin-4-ylmethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c27-23(26-22-7-3-5-19-4-1-2-6-21(19)22)25-20-10-8-17(9-11-20)16-18-12-14-24-15-13-18/h1-15H,16H2,(H2,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHVORCESUJDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6068671.png)
![1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone](/img/structure/B6068678.png)
![5-methyl-3-({4-[4-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B6068690.png)


![3-{1-[(4-methoxy-1H-indol-2-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6068714.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B6068720.png)
![7-(3,4-dimethoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6068727.png)
![1-(4-bromophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6068739.png)
![6-amino-2-[(2,4-dichlorobenzyl)thio]-4-pyrimidinol](/img/structure/B6068746.png)

![2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid](/img/structure/B6068764.png)

